molecular formula C10H12N8O3 B1384153 3'-Azido-2',3'-dideoxyguanosine CAS No. 66323-46-4

3'-Azido-2',3'-dideoxyguanosine

Cat. No. B1384153
CAS RN: 66323-46-4
M. Wt: 292.25 g/mol
InChI Key: HETOJIJPBJGZFJ-KVQBGUIXSA-N
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Description

“3’-Azido-2’,3’-dideoxyguanosine” is a synthetic nucleoside analogue of the naturally occurring guanine nucleoside, which is an essential component of DNA. It is a potent antiviral medication used in the treatment of HIV/AIDS . It inhibits reverse transcriptase and prevents the replication of the virus by terminating DNA chain elongation . Its unique structure allows it to selectively target viral DNA synthesis while minimizing toxicity to healthy human cells .


Physical And Chemical Properties Analysis

The molecular formula of “3’-Azido-2’,3’-dideoxyguanosine” is C10H15N8O12P3 . The exact mass is 516.01 g/mol . Unfortunately, other physical and chemical properties were not found in the search results.

Scientific Research Applications

Inhibition of Viral Replication

3'-Azido-2',3'-dideoxyguanosine (AzddGuo) has been identified as a potent and selective inhibitor of human immunodeficiency virus (HIV) in vitro. It inhibits HIV-induced cytopathogenicity and viral antigen expression effectively in certain cell types (Baba et al., 1987). Additionally, it's been shown to inhibit hepatitis B virus (HBV) replication in hepatoblastoma cells, reducing viral replication significantly without impairing cellular growth (Aoki-Sei et al., 1991).

Molecular Mechanisms in Drug Resistance

Research on AzddGuo has contributed to understanding the molecular mechanisms of drug resistance in HIV. Specific mutations in HIV-1 reverse transcriptase influenced by 3'-azido-ddG have been studied to understand how resistance develops and to explore the pathways of its action (Meteer et al., 2014).

Telomerase Inhibition

AzddGuo derivatives have been explored for their role in inhibiting telomerase activity. One study found that 3'-azido-2',3'-dideoxyguanosine 5'-triphosphate (AzddGTP) showed potent inhibitory activity against telomerase, without significantly affecting DNA polymerases α and δ, suggesting its selective inhibition properties (Xiaohong Liu et al., 2007).

Bacterial SOS Response Induction

AzddGuo, among other nucleosides, has been evaluated for its ability to induce the SOS response in Escherichia coli, a cellular process associated with DNA repair and cell cycle regulation. Such studies contribute to understanding the broader biological effects of these compounds (Mamber et al., 1990).

Synthesis and Structural Analysis

Improvements in the synthesis of AzddGuo derivatives have been made, providing more efficient and reproducible methods, crucial for research and therapeutic applications (Timoshchuk et al., 2004). Studies on the conformational preferences of AzddGuo analogs using quantum mechanical methods have also contributed to understanding the molecular structure and its implications for biological activity (Saran & Ojha, 1996).

Future Directions

Long-term treatment with “3’-Azido-2’,3’-dideoxyguanosine” has been found to cause significant telomere shortening during early passages in human HL60 cells . This suggests potential future directions for research into the effects of this compound on telomere length and its implications for cellular aging and cancer.

properties

IUPAC Name

2-amino-9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O3/c11-10-14-8-7(9(20)15-10)13-3-18(8)6-1-4(16-17-12)5(2-19)21-6/h3-6,19H,1-2H2,(H3,11,14,15,20)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETOJIJPBJGZFJ-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azido-2',3'-dideoxyguanosine

CAS RN

66323-46-4
Record name 3'-Azido-2',3'-dideoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
159
Citations
VA Timoshchuk, RI Hogrefe… - … , Nucleotides and Nucleic …, 2004 - Taylor & Francis
Full article: Improved and Reliable Synthesis of 3′‐Azido‐2′,3′‐dideoxyguanosine Derivatives Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online …
Number of citations: 10 www.tandfonline.com
BD Herman, RF Schinazi, H Zhang… - Nucleic acids …, 2012 - academic.oup.com
β-D-3′-Azido-2′,3′-dideoxyguanosine (3′-azido-ddG) is a potent inhibitor of HIV-1 replication with a superior resistance profile to zidovudine. Recently, we identified five novel 6-…
Number of citations: 17 academic.oup.com
A Karlsson, P Reichard, F Eckstein - Biochemical and biophysical research …, 1990 - Elsevier
When CEM cells were incubated with [ 3 H]-labeled 3′-azido-2′,3′-dideoxyguanosine (AzddGuo), the isotope was largely recovered as ribo- and deoxyribonucleotides in the acid …
Number of citations: 20 www.sciencedirect.com
M Baba, R Pauwels, J Balzarini, P Herdewijn… - Biochemical and …, 1987 - Elsevier
3′-Azido-2′,3′-dideoxyguanosine (AzddGuo) is a potent and selective inhibitor of human immunodeficiency virus (HIV) in vitro . AzddGuo completely inhibits HIV-induced …
Number of citations: 82 www.sciencedirect.com
X Liu, H Takahashi, Y Harada, T Ogawara… - Nucleic acids …, 2007 - academic.oup.com
Telomerase adds telomeric DNA repeats to the ends of linear chromosomal DNA. 3′-Azido-3′-deoxythymidine 5′-triphosphate (AZTTP) is a known telomerase inhibitor. To obtain …
Number of citations: 41 academic.oup.com
JD Meteer, RF Schinazi, JW Mellors, N Sluis-Cremer - Antiviral research, 2014 - Elsevier
We reported that 3′-azido-2′,3′-dideoxyguanosine (3′-azido-ddG) selected for the L74V, F77L, and L214F mutations in the polymerase domain and K476N and V518I mutations in …
Number of citations: 7 www.sciencedirect.com
A Marchand, C Mathé, JL Imbach… - … , Nucleotides & Nucleic …, 2000 - Taylor & Francis
3′-fluoro-2′3′-dideoxy- (3) and 3′-azido-2′,3′-dideoxy- (4) β-L-ribofuranonucleoside derivatives of guanine have been synthesized and their antiviral properties examined. All …
Number of citations: 12 www.tandfonline.com
N Sluis-Cremer, D Koontz, L Bassit… - Antimicrobial agents …, 2009 - Am Soc Microbiol
Although the approved nucleoside reverse transcriptase (RT) inhibitors (NRTI) are integral components of therapy for human immunodeficiency virus type 1 (HIV-1) infection, they can …
Number of citations: 24 journals.asm.org
Z Wen - 2018 - digitalcommons.fiu.edu
Two classes of C5 azido-modified pyrimidine nucleosides were synthesized and explored as radiosensitizers. The 5-azidomethyl-2'-deoxyuridine (AmdU) was prepared from thymidine …
Number of citations: 3 digitalcommons.fiu.edu
M Imazawa, F Eckstein - The Journal of Organic Chemistry, 1978 - ACS Publications
The transglycosylation reaction of 3'-azido-3'-deoxy-5'-0-acetylthymidine (4b), which is readily available from thymidine, with silylated iV6-octanoyladenineusing trimethylsilyl …
Number of citations: 97 pubs.acs.org

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